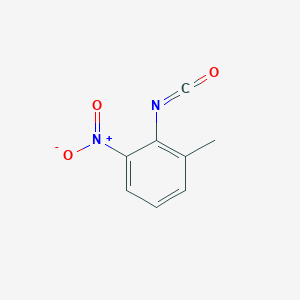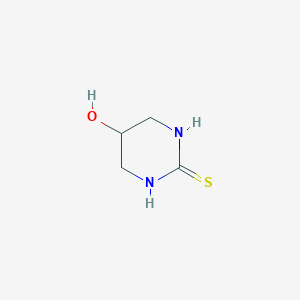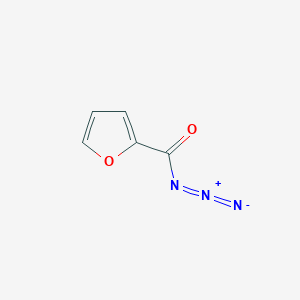![molecular formula C10H11FO2S B1273577 3-[(4-Fluorobenzyl)thio]propanoic acid CAS No. 23912-15-4](/img/structure/B1273577.png)
3-[(4-Fluorobenzyl)thio]propanoic acid
Descripción general
Descripción
3-[(4-Fluorobenzyl)thio]propanoic acid is a compound with the CAS Number 23912-15-4 . It has a molecular weight of 214.26 and belongs to a class of chemicals known as thioacetic acids. The IUPAC name for this compound is 3-[(4-fluorobenzyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) . The linear formula for this compound is C10H11FO2S .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available at this time.Aplicaciones Científicas De Investigación
Anticancer Activity
3-[(4-Fluorobenzyl)thio]propanoic acid and its derivatives have been explored for their potential in anticancer applications. Studies have synthesized and tested these compounds, revealing significant anticancer activity. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized and found to exhibit anticancer activity against the Hela cell line with an IC50 of 166.6 µg/mL, as demonstrated in an MTT viability assay (Ruan et al., 2009). Additionally, derivatives like thiazolone derivatives have been synthesized in water and evaluated for their in vitro anticancer and antimicrobial activity, with several showing high antibacterial and antifungal activity (Pansare et al., 2019).
Spectroscopic Analysis and Structural Characterization
The compound has been the subject of spectroscopic analysis and structural characterization. Detailed studies using techniques such as FTIR, Raman spectroscopy, NMR, and X-ray crystallography have been conducted to understand its structure and properties. For example, the vibrational wavenumbers and ground-state geometries of related compounds have been optimized and compared with experimental data, providing insights into their molecular structure (Song et al., 2007).
Potential as a Ligand in Chemical Synthesis
The compound has been explored as a potential ligand in chemical synthesis. Studies have investigated its use in reactions, such as the substitution reactions of spirocyclotetraphosphazene with primary amines, leading to various structurally interesting compounds. These studies contribute to the broader field of organophosphorus chemistry (Elmas, 2017).
Biocatalytic Applications
The compound's derivatives have been used in biocatalytic applications. For instance, acid anhydrides have been utilized for the regioselective acylation of primary hydroxyl groups in related compounds, showcasing the compound's potential in selective and efficient biocatalytic transformations (Kumar et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXUAJXYSPKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394201 | |
| Record name | 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23912-15-4 | |
| Record name | 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)





